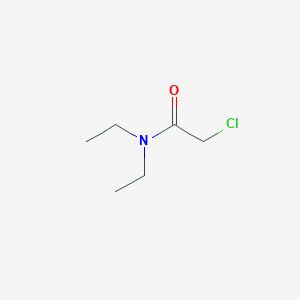![molecular formula C17H17N3O B105741 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamid CAS No. 365213-58-7](/img/structure/B105741.png)
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamid
Übersicht
Beschreibung
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, also known as 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide, is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologie: Sedative und hypnotische Wirkungen
Diese Verbindung ist strukturell verwandt mit Zolpidem, einem bekannten Sedativum zur Behandlung von Schlafstörungen. Es wirkt auf das zentrale Nervensystem, um eine Sedierung zu erzeugen, was für die Erforschung von Schlafstörungen und potenziellen Behandlungen von Vorteil sein kann. Die Forschung an Analoga wie dieser Verbindung kann zur Entwicklung neuer hypnotischer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen führen .
Molekularmodellierung: Rezeptorbindungsstudien
Aufgrund ihrer strukturellen Ähnlichkeit mit Zolpidem kann diese Verbindung in Molekül-Docking-Studien verwendet werden, um ihre Bindungsaffinität zu GABA-Rezeptoren zu verstehen. Diese Studien können Einblicke in das Design von rezeptorspezifischen Medikamenten liefern und zur Entwicklung gezielter Therapien für neurologische Erkrankungen beitragen .
Toxikologie: Verunreinigungsprofil
In der pharmazeutischen Herstellung ist das Verunreinigungsprofil entscheidend für die Arzneimittelsicherheit. Diese Verbindung kann als Verunreinigungsreferenzmaterial verwendet werden, um verwandte Substanzen in Arzneimittelformulierungen zu identifizieren und zu quantifizieren, wodurch die Einhaltung der regulatorischen Standards sichergestellt wird .
Quantencomputerchemie: Spektroskopische Analyse
Quantencomputermethoden können auf diese Verbindung angewendet werden, um ihre geometrischen und spektroskopischen Eigenschaften zu analysieren. Solche Studien sind unerlässlich, um die elektronische Struktur und Reaktivität zu verstehen, die für das Design und die Entwicklung von Medikamenten von entscheidender Bedeutung sind .
Neurotherapie: Behandlung von Störungen der Hirnfunktion
Verbindungen mit sedativen Eigenschaften werden oft auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Störungen der Hirnfunktion untersucht. Dazu gehören Erkrankungen wie Angstzustände, Panikattacken und andere stressbedingte Störungen, bei denen eine Modulation der Neurotransmitteraktivität erforderlich ist .
Wirkmechanismus
Target of Action
The primary target of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is the GABAA receptor . This receptor is a type of neurotransmitter receptor in the central nervous system that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory neurotransmitter in the mammalian central nervous system.
Mode of Action
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide acts as a selective non-benzodiazepine GABAA receptor agonist . This means it binds to the GABAA receptor and enhances its response to GABA. This results in an increase in the conductance of chloride ions across the neuronal cell membrane, leading to hyperpolarization of the neuron. This hyperpolarization makes the neuron less likely to fire, thus decreasing neuronal activity.
Pharmacokinetics
Based on a user’s experience , it appears to have a rapid onset of action when taken orally, with effects noticeable within a few minutes. The duration of its effects is also relatively short, with effects plateauing after about an hour . These characteristics suggest that the compound may have good bioavailability and a short half-life, but more research is needed to confirm these observations.
Result of Action
The activation of the GABAA receptor by 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide leads to a decrease in neuronal excitability. This can result in sedative effects, including a reduction in anxiety and promotion of sleep .
Action Environment
The action of 2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can be influenced by various environmental factors. For example, the presence of other substances, such as alcohol, may potentiate its effects . Additionally, individual factors such as the user’s age, health status, and genetic makeup may also influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-3-6-13(7-4-11)17-14(9-15(18)21)20-10-12(2)5-8-16(20)19-17/h3-8,10H,9H2,1-2H3,(H2,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSOBRRSCPBFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the co-administration of zolpidem with duloxetine affect the pharmacokinetic profile of zolpidem?
A: Research suggests that co-administering zolpidem with duloxetine does not significantly impact the pharmacokinetics of zolpidem. A study involving healthy volunteers demonstrated that the key pharmacokinetic parameters of zolpidem, such as Cmax (peak plasma concentration), AUC (area under the curve), and t1/2 (half-life), remained similar when administered alone or alongside duloxetine []. This indicates a lack of kinetic interaction between the two drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















